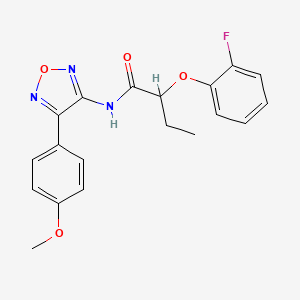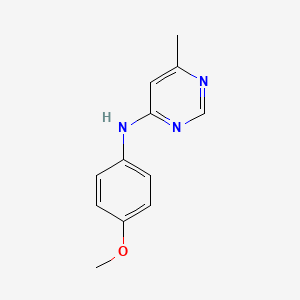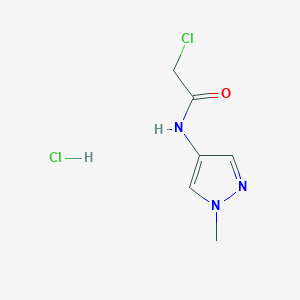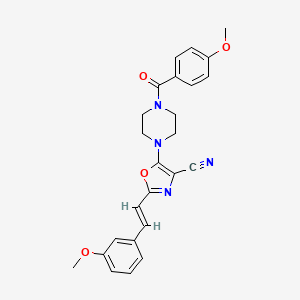
Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is an organic compound that contains a total of 46 bonds, including 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 1 aliphatic primary amine, 1 aliphatic nitrile, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a one-pot multi-component reaction at room temperature using commercially available urea as an inexpensive and environmentally benign organo-catalyst .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis. For example, the crystal structure of a new crystalline phase of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate was determined, revealing the type of supramolecular assembly . The structure is stabilized by inter- and intramolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of similar compounds can act as reactive electrophilic and nucleophilic sites, which makes them useful intermediates in the synthesis of a variety of interesting heterocyclic systems .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis methods have been explored for pyran derivatives like Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Techniques include microwave-assisted liquid-phase synthesis, utilizing functional ionic liquids for higher purity and yield without chromatographic purification (Yi, Peng, & Song, 2005), and ultrasound-assisted synthesis in aqueous media, emphasizing economic and environmental friendliness (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
Molecular Structure and Conformation : X-ray structural analysis and spectroscopic methods (IR, NMR) have been used to study the molecular structure of such compounds. For instance, the flattened-boat conformation of the pyran ring has been noted, highlighting the compound's unique structural features (Kumar et al., 2013).
Catalysis and Reaction Mechanisms
Catalysis Research : Research has focused on the role of catalysts in synthesizing these compounds. For instance, the use of pentafluorophenylammonium triflate as a catalyst has been explored for synthesizing chromeno[2,3-d]pyrimidinone derivatives, highlighting the efficiency and environmentally friendly aspects of this method (Ghashang, Mansoor, & Aswin, 2013).
Reaction Pathways : Studies on the reaction of these pyran derivatives with various reagents reveal insights into their chemical behavior and potential applications in synthesizing diverse organic compounds (Harb et al., 1989).
Potential Applications
Material Science : The supra-molecular assemblies of these compounds have been studied, particularly in the context of materials science, where the formation of such assemblies in solid state is of interest (Chowhan et al., 2020).
Bioactive Properties : Although excluded from this summary, it's notable that research into the bioactive properties of these compounds, such as antimicrobial and antiproliferative activities, has been conducted, suggesting potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-18(21(24)25-13-15-8-4-2-5-9-15)19(16-10-6-3-7-11-16)17(12-22)20(23)26-14/h2-11,19H,13,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHBVQLLXJSGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)

![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2691898.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)


![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)


![tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2691912.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2691914.png)
![5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691915.png)